1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Description
1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenoxy group, an ethoxy linkage, and a piperidine ring. The presence of oxalic acid further adds to its chemical complexity.
Properties
IUPAC Name |
1-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.C2H2O4/c1-14-5-6-16(15(17)13-14)20-12-11-19-10-9-18-7-3-2-4-8-18;3-1(4)2(5)6/h5-6,13H,2-4,7-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUWCHRQDPKFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCCCC2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine typically involves multiple steps. One common method starts with the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-bromo-4-methylphenoxy)ethanol. The next step involves the reaction of this intermediate with 1-(2-chloroethyl)piperidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are typically alcohols.
Substitution: The major products depend on the nucleophile used but often include ethers and amines.
Scientific Research Applications
1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine involves its interaction with various molecular targets. The brominated phenoxy group is known to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The piperidine ring can also interact with neurotransmitter receptors, affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: A simpler compound with similar brominated phenoxy structure.
1-(2-Chloroethyl)piperidine: Shares the piperidine ring and ethoxy linkage.
2-(2-Bromo-4-methylphenoxy)ethanol: An intermediate in the synthesis of the target compound.
Uniqueness
1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine is unique due to its combination of a brominated phenoxy group, an ethoxy linkage, and a piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
